Bis(1-phenyl-1,3-pentanedionato)copper
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Overview
Description
Bis(1-phenyl-1,3-pentanedionato)copper is an organometallic compound with the molecular formula C22H22CuO4. It is known for its unique coordination structure, where the copper ion is chelated by two 1-phenyl-1,3-pentanedionato ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-phenyl-1,3-pentanedionato)copper typically involves the reaction of copper(II) salts with 1-phenyl-1,3-pentanedione in the presence of a base. A common method includes dissolving copper(II) acetate in a suitable solvent like ethanol, followed by the addition of 1-phenyl-1,3-pentanedione and a base such as sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(1-phenyl-1,3-pentanedionato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in its coordination environment.
Reduction: The compound can be reduced, often resulting in the formation of copper(I) complexes.
Substitution: Ligand exchange reactions can occur, where the 1-phenyl-1,3-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions result in new copper complexes with different ligands .
Scientific Research Applications
Bis(1-phenyl-1,3-pentanedionato)copper has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and oxidation processes.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic and magnetic properties.
Biological Studies: Research is conducted to investigate its interactions with biological molecules and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of fine chemicals and as a precursor for other copper-based materials
Mechanism of Action
The mechanism by which Bis(1-phenyl-1,3-pentanedionato)copper exerts its effects involves the coordination of the copper ion with the 1-phenyl-1,3-pentanedionato ligands. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Bis(acetylacetonato)copper: Another copper complex with acetylacetonate ligands.
Bis(benzoylacetonato)copper: Similar structure but with benzoylacetonate ligands.
Bis(3-phenyl-2,4-pentanedionato)copper: A closely related compound with slight variations in the ligand structure.
Uniqueness
Bis(1-phenyl-1,3-pentanedionato)copper is unique due to the presence of the phenyl group in its ligands, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and stability .
Properties
CAS No. |
15443-06-8 |
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Molecular Formula |
C22H22CuO4 |
Molecular Weight |
414.0 g/mol |
IUPAC Name |
copper;1-phenylpentane-1,3-dione |
InChI |
InChI=1S/2C11H11O2.Cu/c2*1-2-10(12)8-11(13)9-6-4-3-5-7-9;/h2*3-8H,2H2,1H3;/q2*-1;+2 |
InChI Key |
IQTBPUITAJQSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)[CH-]C(=O)C1=CC=CC=C1.CCC(=O)[CH-]C(=O)C1=CC=CC=C1.[Cu+2] |
Origin of Product |
United States |
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